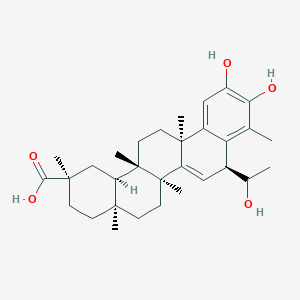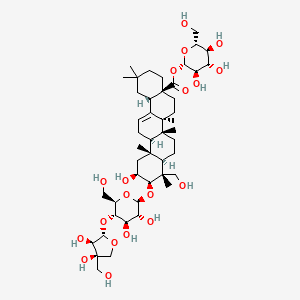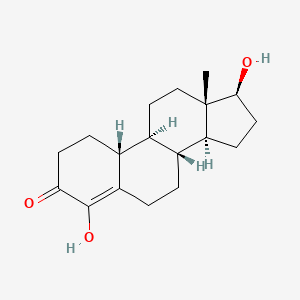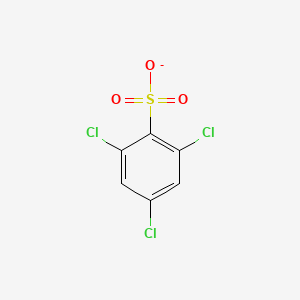![molecular formula C20H26BN3O5 B1261973 (1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)
(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LSM-36756 is a member of triazoles.
科学的研究の応用
Formation and Utilization in Heterocyclic Compounds
- The compound is utilized in the formation of oxygen-bridged heterocycles, particularly in the Hantzsch synthesis, to produce various derivatives with intricate structures, as demonstrated by Svetlik, Tureček, and Hanuš (1988) in their study on the condensation of 4-(2-hydroxyphenyl)but-3-2-one with other compounds (Svetlik, Tureček, & Hanuš, 1988).
Reaction Mechanisms and Structural Analysis
- Research by Brock, Demir, and Watt (1995) focused on the structure of a product derived from a reaction involving a similar compound, emphasizing the significance of the almost planar hydrazine moiety in the compound's molecular structure (Brock, Demir, & Watt, 1995).
Potential in Imaging and Radiopharmaceuticals
- Majo et al. (2008) explored the synthesis and evaluation of a derivative as a potential PET ligand for 5-HT1A receptor agonism, illustrating the compound's relevance in radiopharmaceutical research (Majo et al., 2008).
Involvement in Ene Reactions
- Basheer and Rappoport (2008) investigated the compound's role in oxa-ene reactions, contributing to our understanding of its reactivity and potential applications in synthetic chemistry (Basheer & Rappoport, 2008).
Synthesis of Spiro Compounds
- The synthesis of imidazole spiro compounds from related derivatives, as detailed by Dubovtsev et al. (2016), showcases the utility of the compound in creating structurally complex and potentially bioactive molecules (Dubovtsev et al., 2016).
Diels-Alder Reactions and Azo Dienophiles
- Johnson and Moody (1985) studied the compound's participation in Diels-Alder reactions, highlighting its reactivity as a dienophile in the synthesis of functionally diverse molecules (Johnson & Moody, 1985).
Formation in Cycloadditions
- Erden and Meijere (1980) examined its role in cycloadditions, underlining its versatility in reactions leading to significant skeletal rearrangements (Erden & Meijere, 1980).
Applications in Polymer Science
- The compound's use in modifying poly(butadienes) for the formation of hydrogen bond complexes was explored by Freltas, Burgert, and Stadler (1987), indicating its potential in creating thermoplastic elastomers (Freltas, Burgert, & Stadler, 1987).
Anti-inflammatory Potential
- Ray, Das, and Ray (2021) isolated a cyclic alkaloid compound from Ziziphus nummularia with a similar structure, exhibiting significant anti-inflammatory properties, suggesting potential medical applications (Ray, Das, & Ray, 2021).
Beckmann Rearrangement Studies
- Nightingale and Johnson (1967) conducted studies on the Beckmann rearrangement involving related compounds, contributing to the understanding of reaction pathways in organic synthesis (Nightingale & Johnson, 1967).
特性
製品名 |
(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione |
|---|---|
分子式 |
C20H26BN3O5 |
分子量 |
399.3 g/mol |
IUPAC名 |
(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione |
InChI |
InChI=1S/C20H26BN3O5/c1-3-4-10-17-18-14(13-28-2)12-22-19(25)23(15-8-6-5-7-9-15)20(26)24(22)16(18)11-21(27)29-17/h5-9,16-17,27H,3-4,10-13H2,1-2H3/t16-,17+/m0/s1 |
InChIキー |
CLEIYVOPWCTZCC-DLBZAZTESA-N |
異性体SMILES |
B1(C[C@H]2C(=C(CN3N2C(=O)N(C3=O)C4=CC=CC=C4)COC)[C@H](O1)CCCC)O |
正規SMILES |
B1(CC2C(=C(CN3N2C(=O)N(C3=O)C4=CC=CC=C4)COC)C(O1)CCCC)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B1261890.png)





![(1S,9S,12R,14S)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol](/img/structure/B1261899.png)
![Oxazolo[5,4-d]pyrimidine](/img/structure/B1261902.png)
![3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide](/img/structure/B1261903.png)

![4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1261906.png)


![1-S-[(1Z)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1261914.png)